Linrodostat

Descripción general

Descripción

Linrodostat (BMS-986205) is a potent, selective, and orally bioavailable small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the rate-limiting step of tryptophan degradation into kynurenine. IDO1 is overexpressed in many cancers, contributing to an immunosuppressive tumor microenvironment by depleting tryptophan and accumulating kynurenine, which suppresses T-cell activity and promotes regulatory T-cell differentiation . This compound binds to the heme-free (apo) form of IDO1, stabilizing it and preventing enzymatic activity. Preclinical studies demonstrated its ability to restore T-cell proliferation in vitro and reduce kynurenine levels in human tumor xenograft models . Notably, this compound exhibits favorable pharmacokinetic/pharmacodynamic (PK/PD) properties, including high oral bioavailability and low systemic clearance, supporting its clinical development . It is currently in phase 3 trials for muscle-invasive bladder cancer (NCT03661320) in combination with nivolumab and chemotherapy .

Métodos De Preparación

Linrodostat se sintetiza mediante una serie de reacciones químicas que involucran el acoplamiento de varios intermediarios. La ruta sintética normalmente implica la formación de un intermedio clave, que luego se somete a reacciones adicionales para producir el producto final. La producción industrial de this compound implica la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza. Los detalles específicos sobre las condiciones de reacción y los reactivos utilizados en la síntesis de this compound son propiedad y no se divulgan públicamente .

Análisis De Reacciones Químicas

Chemical Profile of Linrodostat

Molecular formula :

Molecular weight : 410.9 g/mol

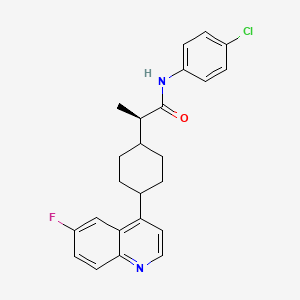

IUPAC name : (2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide

Key structural features :

- Chiral center at the propanamide group (R-configuration)

- 4-(6-fluoroquinolin-4-yl)cyclohexyl moiety

- 4-chlorophenyl substituent

| Property | Value/Descriptor | Source |

|---|---|---|

| CAS Registry Number | 1923833-60-6 | |

| Synonymous identifiers | BMS-986205, ONO-7701 | |

| Therapeutic target | IDO1 enzyme inhibition | |

| Solubility | Not explicitly reported | – |

Biochemical Reactions and Mechanism of Action

This compound primarily interacts with the IDO1 enzyme, which catalyzes the oxidation of tryptophan to kynurenine. This reaction is critical in tumor immunosuppression.

IDO1 Inhibition Pathway

Reaction inhibited :Mechanism :

- Competitive inhibition of IDO1’s heme-containing active site .

- Reduces kynurenine levels, reversing immunosuppressive tumor microenvironments .

Key findings from clinical studies :

- Kynurenine reduction : Dose-dependent decreases observed in plasma (up to 90% at 200 mg doses) .

- Biomarker correlation : Low baseline tryptophan 2,3-dioxygenase (TDO2) expression and high interferon gamma (IFN-γ) signature associated with improved response rates .

Pharmacokinetic and Metabolic Reactions

This compound undergoes hepatic metabolism, primarily via cytochrome P450 (CYP) enzymes, though specific isoforms are not fully characterized.

Absorption and Elimination

- Bioavailability : Orally available with steady-state concentrations achieved within 7 days .

- Half-life : ~24 hours (supports once-daily dosing) .

- Excretion : Predominantly renal, with minimal unchanged drug in urine .

Drug-Drug Interactions

- CYP inhibitors/inducers : Potential interactions due to hepatic metabolism, though clinical data remain limited .

Clinical Pharmacodynamic Outcomes

Phase 1/2 trial results (NCT03247283) :

Aplicaciones Científicas De Investigación

Linrodostat tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: this compound se utiliza como un compuesto de herramienta para estudiar la inhibición de la indolamina 2,3-dioxigenasa 1 (IDO1) y sus efectos sobre el metabolismo del triptófano.

Biología: Se utiliza para investigar el papel de IDO1 en la supresión inmunitaria y su potencial como objetivo para la inmunoterapia contra el cáncer.

Industria: El compuesto se está desarrollando para su posible uso comercial como terapéutico contra el cáncer.

Mecanismo De Acción

Linrodostat ejerce sus efectos al dirigirse específicamente e inhibir la indolamina 2,3-dioxigenasa 1 (IDO1). IDO1 es una enzima citosólica responsable de la oxidación del aminoácido triptófano en el metabolito inmunosupresor cinurenina. Al inhibir IDO1, this compound previene la formación de cinurenina, contrarrestando así el microambiente tumoral inmunosupresor y mejorando potencialmente los resultados del cáncer .

Comparación Con Compuestos Similares

Mechanism of Action and Target Engagement

- Linrodostat : Binds to apo-IDO1, suppressing its catalytic activity. However, it paradoxically increases IDO1 protein levels by inhibiting KLHDC3-mediated ubiquitination and degradation .

- Epacadostat (INCB024360): A heme-binding competitive inhibitor that stabilizes the holo-IDO1 form.

- Navoximod (NLG-919): A structurally distinct IDO1 inhibitor with weaker potency (IC50 ~75 nM vs. This compound’s IC50 <1 nM).

- iDeg Compounds (e.g., iDeg-6): Monovalent pseudo-natural degraders that promote IDO1 ubiquitination and degradation via CRL2KLHDC3, contrasting with this compound’s stabilization of IDO1 .

Pharmacokinetic and Pharmacodynamic Profiles

| Compound | IC50 (IDO1) | Selectivity | Key PK Features | Clinical Stage |

|---|---|---|---|---|

| This compound | <1 nM | High | High oral bioavailability, low clearance | Phase 3 |

| Epacadostat | ~10 nM | Moderate | Short half-life, AhR activation concerns | Discontinued |

| Navoximod | ~75 nM | Low | Rapid metabolism, poor exposure | Phase 2 |

| Benzimidazole Analogues | <1 nM | Low | Off-target CYP/PXR activation | Preclinical |

- This compound outperforms analogues in selectivity and PK stability.

Unique Advantages of this compound

- Dual Impact on IDO1 Homeostasis : By stabilizing apo-IDO1, this compound may prolong target engagement while indirectly modulating immune responses through IDO1 accumulation .

- Superior Selectivity : Minimal off-target effects compared to epacadostat (AhR activation) or benzimidazole analogues (CYP/PXR interactions) .

Actividad Biológica

Linrodostat, also known as BMS-986205, is a novel and potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in the immunosuppressive tumor microenvironment. This compound has garnered significant attention due to its potential to enhance anti-tumor immunity by blocking the metabolic pathway that tumors exploit to evade immune detection. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, preclinical findings, and relevant clinical studies.

This compound functions primarily as a selective oral IDO1 inhibitor. By binding to the heme cofactor-binding site of IDO1, it prevents the conversion of tryptophan into kynurenine, a metabolite that suppresses T-cell proliferation and promotes an immunosuppressive environment conducive to tumor growth. The inhibition of IDO1 by this compound has been shown to restore T-cell activity in various experimental models.

In Vitro Studies

This compound has demonstrated significant potency in vitro, exhibiting an IC50 value of approximately 2 nM against human HeLa cells stimulated with interferon-gamma (IFNγ) . It has been shown to effectively suppress kynurenine production in human embryonic kidney (HEK293) cells overexpressing IDO1. Notably, this compound does not exhibit activity against other related enzymes such as tryptophan 2,3-dioxygenase or murine IDO2 .

In Vivo Studies

In vivo studies have confirmed the pharmacodynamic (PD) effects of this compound. In human tumor xenograft models, this compound significantly reduced kynurenine levels, demonstrating its ability to counteract the immunosuppressive effects mediated by IDO1 . The pharmacokinetic (PK) profile indicates high oral bioavailability and low to moderate systemic clearance, supporting its potential for clinical use.

Data Table: Summary of Preclinical Findings on this compound

| Parameter | Value |

|---|---|

| Inhibition IC50 (HeLa) | 2 nM |

| Inhibition IC50 (hWB) | 2 - 42 nM (varies by donor) |

| T-cell Proliferation EC50 | 2 - 7 nM |

| Oral Bioavailability | High |

| Systemic Clearance | Low to moderate |

Clinical Trials and Case Studies

This compound is currently undergoing multiple clinical trials aimed at evaluating its efficacy in various cancers. Notably, it is being tested in combination with nivolumab for bladder cancer in a Phase III study . The results from these trials are anticipated to provide further insights into the therapeutic potential of this compound.

Case Study Insights

A case study highlighted that this compound's administration led to enhanced T-cell responses in patients with advanced cancers. The combination therapy showed promising results in terms of safety and tolerability, paving the way for broader applications in oncology .

Research Findings and Future Directions

Recent research emphasizes the importance of IDO1 inhibition in cancer therapy. By blocking this pathway, this compound not only enhances T-cell proliferation but also improves overall anti-tumor immunity. The favorable PK/PD characteristics observed in preclinical models suggest that this compound could be an effective component of combination therapies aimed at overcoming tumor-induced immune suppression.

Q & A

Basic Research Questions

Q. What experimental approaches are used to investigate Linrodostat’s mechanism of action as an IDO1 inhibitor?

- Methodological Answer: Preclinical studies typically employ in vitro enzymatic assays (e.g., IDO1 activity inhibition in cancer cell lines) and in vivo murine models to assess kynurenine pathway modulation. Flow cytometry and RNA sequencing can quantify immune cell infiltration (e.g., CD8+ T cells) in tumor microenvironments post-treatment. Validate findings using Western blot or ELISA for protein expression .

Q. How should preclinical studies evaluating this compound’s efficacy in combination therapies be designed?

- Methodological Answer: Use factorial designs to test this compound with checkpoint inhibitors (e.g., anti-PD-1). Control groups should include monotherapy arms and vehicle controls. Measure endpoints like tumor growth inhibition, survival rates, and immune biomarkers (e.g., IFN-γ levels). Ensure statistical power via sample size calculations (e.g., ANOVA with Bonferroni correction) .

Q. What are the critical parameters for designing Phase I/II clinical trials for this compound in solid tumors?

- Methodological Answer: Phase I focuses on dose escalation (3+3 design) to determine MTD, while Phase II evaluates objective response rates (ORR) via RECIST criteria. Stratify patients by IDO1 expression levels (IHC scoring). Collect pharmacokinetic data (Cmax, AUC) and correlate with pharmacodynamic markers (e.g., serum kynurenine) .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data from this compound trials (e.g., NSCLC vs. endometrial cancer)?

- Methodological Answer: Perform meta-analysis of trial data to identify confounding variables (e.g., tumor mutational burden, prior therapies). Use subgroup analysis to assess IDO1-high vs. IDO1-low populations. Validate findings with in silico models (e.g., TCGA dataset mining) to explore tumor-specific resistance mechanisms .

Q. What statistical methods are optimal for analyzing this compound’s impact on progression-free survival (PFS) in heterogeneous cohorts?

- Methodological Answer: Apply Cox proportional hazards models adjusted for covariates (e.g., ECOG performance status, PD-L1 expression). Use Kaplan-Meier curves with log-rank tests for unadjusted comparisons. Address censoring via sensitivity analyses (e.g., competing risks models) .

Q. How can researchers identify predictive biomarkers for this compound response using multi-omics data?

- Methodological Answer: Integrate RNA-seq, proteomics, and metabolomics data via machine learning (e.g., LASSO regression) to prioritize biomarkers (e.g., IDO1, TDO2, or gut microbiome signatures). Validate candidates in patient-derived organoids or syngeneic models .

Q. What methodologies address this compound’s adverse event profile in long-term studies (e.g., hepatotoxicity)?

- Methodological Answer: Implement longitudinal mixed-effects models to track liver enzyme elevations (ALT/AST) over time. Compare incidence rates between treatment arms using Fisher’s exact test. Correlate toxicity with genetic polymorphisms (e.g., CYP450 isoforms) via GWAS .

Q. Data Management and Interpretation

Q. How should researchers structure datasets from this compound trials to ensure reproducibility?

- Methodological Answer: Follow FAIR principles: store raw data (e.g., ELISA readings, tumor volumes) in repositories like GEO or ClinTrials.gov . Annotate metadata with SPIRIT guidelines. Use R Markdown or Jupyter notebooks for transparent analysis pipelines .

Q. What techniques validate this compound’s target engagement in human biopsies?

- Methodological Answer: Use multiplex immunohistochemistry (IHC) to co-localize IDO1 inhibition with immune cell markers (e.g., CD3, CD68). Confirm via LC-MS/MS quantification of kynurenine/tryptophan ratios in tumor lysates .

Q. How can secondary data (e.g., failed trials) inform new this compound research directions?

Propiedades

IUPAC Name |

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTIYQIPSAGSBP-KLAILNCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923833-60-6 | |

| Record name | BMS-986205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1923833606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linrodostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINRODOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7729F42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.